N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a heterocyclic compound featuring a fused triazolopyridine core connected via a pentyl linker to a tetrahydroindazole carboxamide group. Its extended alkyl chain may enhance binding flexibility compared to shorter analogs, while the tetrahydroindazole moiety could influence solubility and metabolic stability.
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H24N6O/c26-19(18-14-8-3-4-9-15(14)21-24-18)20-12-6-1-2-10-16-22-23-17-11-5-7-13-25(16)17/h5,7,11,13H,1-4,6,8-10,12H2,(H,20,26)(H,21,24) |
InChI Key |
RCQNDUGODGEHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triazolo[4,3-a]Pyridine Derivatives
The triazolo-pyridine core is typically synthesized via 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines under mild basic conditions (e.g., K₂CO₃ in ethanol at 60–80°C). For example, dimethyl chloroethynylphosphonate reacts with 2-hydrazinylpyridine to yield triazolo[4,3-a]pyridine derivatives in near-quantitative yields. A critical side reaction—Dimroth rearrangement —occurs when electron-withdrawing groups (e.g., NO₂) are present on the pyridine ring, leading to isomerization fromtriazolo[4,3-a]pyridines totriazolo[1,5-a]pyridines. This necessitates careful control of substituents and reaction conditions to avoid undesired products.
Preparation of 4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxamide
The tetrahydroindazole moiety is synthesized via cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and cyclic β-diketones. For instance, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with dimedone (5,5-dimethylcyclohexane-1,3-dione) in ethanol under an oxygen atmosphere yields tetrahydropyrido[1,2-b]indazoles in 83–90% yields. Acetic acid (6 equivalents) acts as a catalyst, while molecular oxygen drives the oxidative CDC mechanism.
Stepwise Assembly of the Target Compound
Intermediate 1: 5-(1,2,4]Triazolo[4,3-a]Pyridin-3-Yl)Pentylamine
The pentyl linker is introduced via alkylation of the triazolo-pyridine core. Chloroethynylphosphonates react with 1,5-diaminopentane in the presence of K₂CO₃, followed by hydrolysis to yield the primary amine. Optimization studies show that refluxing in THF for 12 hours achieves 78% conversion, with purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Intermediate 2: 4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid
The indazole-carboxylic acid precursor is synthesized by cyclocondensation of cyclohexanone with hydrazine hydrate under acidic conditions. A mixture of cyclohexanone (1.0 equiv), hydrazine hydrate (1.2 equiv), and HCl (0.5 equiv) in ethanol at 80°C for 6 hours yields the indazole ring in 85% purity. Subsequent oxidation with KMnO₄ in aqueous H₂SO₄ generates the carboxylic acid derivative.
Final Coupling: Carboxamide Bond Formation
The two intermediates are coupled using EDC/HOBt-mediated amidation . A mixture of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (1.0 equiv), 5-(1,2,4]triazolo[4,3-a]pyridin-3-yl)pentylamine (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF is stirred at room temperature for 24 hours. The crude product is purified via reverse-phase HPLC (ACN/H₂O gradient) to achieve >95% purity.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Triazolo-pyridine cyclization : Ethanol outperforms DMF or THF in minimizing side reactions, with yields dropping from 94% to <60% in non-polar solvents.
-
CDC reactions : Elevated temperatures (130°C) and oxygen atmospheres are essential for high yields (83–90%). Under argon, yields plummet to <10% due to insufficient oxidative dehydrogenation.
Catalytic Additives
-
Acetic acid : Critical for CDC reactions, with 6 equivalents optimizing yields (74–94%). Excess acid (>8 equiv) promotes competing triazolo[1,5-a]pyridine formation.
-
K₂CO₃ : Facilitates deprotonation in cyclization steps, but excess amounts (>2 equiv) induce saponification of ester intermediates.
Characterization and Analytical Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction of the tetrahydroindazole intermediate reveals a planar indazole ring with a dihedral angle of 3.2° relative to the pyridine ring. Bond lengths (C-N: 1.34 Å, C-O: 1.22 Å) corroborate the carboxamide structure.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (CDC Coupling) | Method B (Phosphonate Cyclization) |
|---|---|---|
| Yield | 83–90% | 72–78% |
| Reaction Time | 18–24 hours | 4–12 hours |
| Key Catalyst | Acetic acid | K₂CO₃ |
| Byproduct Formation | <5% | 10–15% (Dimroth rearrangement) |
Method A offers higher yields but requires stringent oxygen control, whereas Method B is faster but prone to isomerization.
Challenges and Mitigation Strategies
-
Dimroth Rearrangement : Mitigated by avoiding nitro substituents on the pyridine ring and using neutral pH conditions.
-
Low Amidation Efficiency : Additives like DMAP (5 mol%) improve coupling yields from 65% to 88%.
-
Purification Complexity : Reverse-phase HPLC with a C18 column resolves co-eluting isomers, achieving >99% purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Triazolopyridine Derivatives with Indazole Moieties
The target compound shares structural homology with N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (). Both feature a triazolopyridine core linked to a tetrahydroindazole carboxamide, but the latter incorporates a methyl-oxadiazole substituent at position 8 of the triazolopyridine ring.
Carbazole-Based Analogs
Compounds 24 and 25 () replace the indazole carboxamide with a carbazole acetyl group. Carbazoles are known for intercalative DNA binding and topoisomerase inhibition, suggesting divergent biological targets compared to indazole derivatives. The pyrimidinone core in Compound 24 further distinguishes its mechanism from triazolopyridine-based systems .
Sulfanyl and Benzothienyl Modifications
The compound in introduces a sulfanyl acetamide bridge and a benzothienyl group.
Research Findings and Implications
Kinase Inhibition : Triazolopyridine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, ALK). The pentyl linker in the target compound may optimize interactions with ATP-binding pockets .
Metabolic Stability : Tetrahydroindazole carboxamides generally exhibit improved metabolic stability over fully aromatic indazoles due to reduced cytochrome P450 oxidation .
Selectivity Challenges : Carbazole analogs () demonstrate broad-spectrum activity but may lack selectivity, whereas the target compound’s indazole moiety could confer specificity toward particular enzyme isoforms.
Biological Activity
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure combining a triazole ring fused with a pyridine and an indazole moiety. This structural diversity contributes to its biological activity by allowing interactions with various biological targets. The molecular formula is C17H19N5O with a molecular weight of 309.4 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 309.4 g/mol |
| Structural Features | Triazole, Pyridine, Indazole |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds within this class have shown significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent activity compared to standard chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- ERK Signaling Pathway Inhibition : Studies suggest that the compound may inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by regulating cell cycle-related proteins.
- Cell Cycle Arrest : It can cause G2/M phase arrest in cancer cells, preventing further division and promoting cell death.
Other Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have demonstrated potential anti-inflammatory properties through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For example:
- A study evaluated a series of triazolo derivatives for their antiproliferative activities against human cancer cell lines. One derivative showed an IC50 value of 9.47 μM against MGC-803 cells.
- Another investigation focused on the synthesis of indazole derivatives that exhibited higher activity against Giardia than metronidazole.
Q & A
Q. How are molecular interactions with biological targets (e.g., enzymes) mechanistically characterized?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in active sites .
- Mutagenesis assays : Validate key residues (e.g., catalytic lysines) via site-directed mutagenesis and activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
